

# A Technical Guide to Gadoxetic Acid Uptake Transporters: OATP1B1 and OATP1B3

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### Introduction

The Organic Anion Transporting Polypeptides OATP1B1 (encoded by SLCO1B1) and OATP1B3 (encoded by SLCO1B3) are critical gatekeepers for the liver.[1][2][3] These transporters are predominantly expressed on the basolateral (sinusoidal) membrane of human hepatocytes, where they mediate the uptake of a wide array of endogenous compounds and xenobiotics from the blood into the liver.[1][2][4][5] Their function is a rate-determining step in the hepatic clearance of many clinically important drugs, including statins, anticancer agents, and certain antibiotics.[1][2][6][7]

**Gadoxetic acid** (Gd-EOB-DTPA), a liver-specific magnetic resonance imaging (MRI) contrast agent, is a key substrate for both OATP1B1 and OATP1B3.[8][9] Its uptake into hepatocytes allows for functional assessment of the liver and improved detection and characterization of liver lesions.[10][11] Consequently, understanding the molecular characteristics, kinetics, regulation, and clinical implications of OATP1B1 and OATP1B3 is paramount for drug development, predicting drug-drug interactions (DDIs), and interpreting **gadoxetic acid**-enhanced MRI data.[4][9]

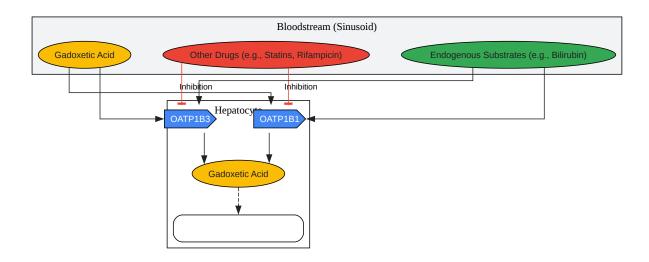
This technical guide provides a comprehensive overview of OATP1B1 and OATP1B3, with a specific focus on their interaction with **gadoxetic acid**. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as an essential resource for professionals in the field.



# **Molecular Characteristics and Mechanism of Uptake**

OATP1B1 and OATP1B3 belong to the solute carrier organic anion (SLCO) transporter superfamily.[1][2] The genes for both are located on chromosome 12.[1][2] The proteins share approximately 80% amino acid homology and are structurally similar, each possessing 12 putative transmembrane domains with intracellular N- and C-termini.[1][2] Despite their similarities, they exhibit distinct, albeit overlapping, substrate specificities and different zonal expression patterns within the liver lobules; OATP1B1 shows a diffuse pattern, while OATP1B3 is expressed more centrally.[1]

The uptake of substrates like **gadoxetic acid** is a crucial first step for their subsequent metabolism or biliary excretion.[6] This process can be influenced by competitive inhibition from other drugs, genetic variations that alter transporter function, and changes in transporter expression levels.[3][4]



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Figure 1: Hepatic Uptake of Gadoxetic Acid via OATP1B1/B3.



# Quantitative Data Transport Kinetics of Gadoxetic Acid and Probe Substrates

The affinity ( $K_m$ ) and maximum transport velocity ( $V_{max}$ ) are fundamental parameters for characterizing transporter function. Estradiol-17 $\beta$ -glucuronide ( $E_2$ -17 $\beta$ G) and cholecystokinin octapeptide (CCK-8) are commonly used as relatively specific probe substrates for OATP1B1 and OATP1B3, respectively.[1][12]

Transporter	Substrate	K <sub>m</sub> (µМ)	V <sub>max</sub> (pmol/mg protein/min)	Cell System
OATP1B1	Gadoxetic Acid	49.3 ± 8.0	1,480 ± 110	OATP- transfected HEK293 cells
OATP1B3	Gadoxetic Acid	27.6 ± 4.5	1,190 ± 70	OATP- transfected HEK293 cells
OATP1B1	Estradiol-17β- glucuronide	1.5 - 4.2	Not specified	OATP1B1- expressing cells
OATP1B3	Cholecystokinin- 8 (CCK-8)	0.4 - 1.2	Not specified	OATP1B3- expressing cells

Note: Kinetic values can vary between experimental systems and conditions. Data synthesized from multiple sources.

# **Protein Expression Levels in Human Liver**

Quantifying the absolute protein expression of transporters in the liver is crucial for in vitro-in vivo extrapolation (IVIVE) and developing physiologically based pharmacokinetic (PBPK) models.[13] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this quantification.



Transporter	Mean Protein Expression (fmol/ µg membrane protein)	Range	Method
OATP1B1	$2.0 \pm 0.9$	7-fold	LC-MS/MS
OATP1B3	1.1 ± 0.5	8-fold	LC-MS/MS

Data from a study of 64 human liver samples.[14]

# **Impact of Genetic Polymorphisms**

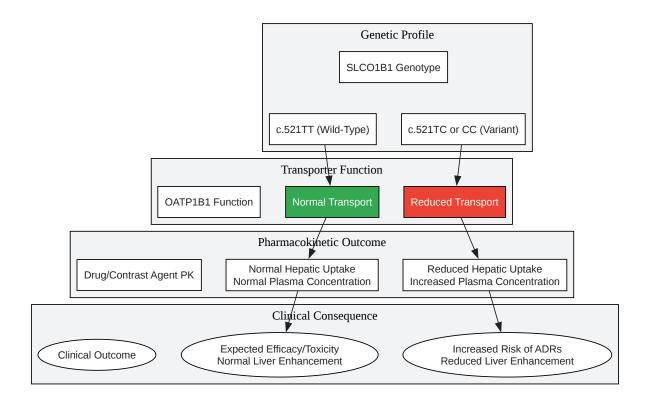
Single nucleotide polymorphisms (SNPs) in the SLCO1B1 and SLCO1B3 genes can significantly alter transporter function, affecting drug pharmacokinetics and response.[3][15] The SLCO1B1 c.521T>C (p.Val174Ala) polymorphism is particularly well-studied and is associated with reduced transport activity.[16]



Gene	Polymorphism	Haplotype	Effect on Transport Activity	Clinical Consequence
SLCO1B1	c.388A>G (p.Asn130Asp)	1b	Substrate- dependent altered activity	Variable
SLCO1B1	c.521T>C (p.Val174Ala)	5, *15, *17	Markedly reduced uptake	Increased plasma concentrations of substrates (e.g., statins, gadoxetic acid), increased risk of myopathy[1]
SLCO1B3	c.334T>G (p.Ser112Ala)	-	Reduced transport activity in vitro	Reduced hepatic uptake of some substrates
SLCO1B3	c.699G>A (p.Met233lle)	-	Reduced transport activity in vitro	Reduced hepatic uptake of some substrates

Note: The clinical impact of OATP1B3 polymorphisms is generally less pronounced than that of OATP1B1 c.521T>C.[16]





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Figure 2: Logic of SLCO1B1 Polymorphism Impact on Pharmacokinetics.

# **OATP1B1/B3** Inhibition by Drugs

Co-administration of drugs that inhibit OATP1B1/B3 can lead to clinically significant DDIs.[1][4] Rifampicin and cyclosporine are well-characterized potent inhibitors often used in clinical DDI studies.[4][17]



Inhibitor	Victim Drug (Substrate)	Transporter(s) Inhibited	In Vitro Κ <sub>ι</sub> (μΜ)	Clinical Effect
Cyclosporine A	Statins, Repaglinide	OATP1B1, OATP1B3	~0.1-0.5	Markedly increased plasma concentration of victim drug[4]
Rifampicin (single dose)	Statins, Gadoxetic Acid	OATP1B1, OATP1B3	~0.5-2.0	Increased plasma concentration of victim drug[4][8]
Gemfibrozil	Statins	OATP1B1	~10-25	Moderate increase in plasma concentration of victim drug[4]
Various TKIs (e.g., Nilotinib)	CCK-8	OATP1B3	Potent, noncompetitive	Potential for DDIs with OATP1B3 substrates[18]
Paritaprevir	Bilirubin	OATP1B1, OATP1B3	Not specified	Can cause hyperbilirubinemi a[9]

 $K_i$  values are approximate and can vary based on the assay system and probe substrate used.  $\boxed{1}$ 

# Experimental Protocols Protocol: In Vitro OATP1B1/B3 Uptake Assay

This protocol describes a typical experiment to determine if a test compound is a substrate or inhibitor of OATP1B1 or OATP1B3 using stably transfected cell lines (e.g., HEK293 or CHO cells).



#### Materials:

- HEK293 or CHO cells stably expressing human OATP1B1 or OATP1B3.
- Mock-transfected cells (control).
- Cell culture medium, plates (e.g., 24-well), and incubator (37°C, 5% CO<sub>2</sub>).
- Uptake buffer (e.g., Hank's Balanced Salt Solution, HBSS).
- Radiolabeled probe substrate (e.g., [³H]Estradiol-17β-glucuronide for OATP1B1, [³H]CCK-8 for OATP1B3).
- Test compound and known inhibitor (e.g., rifampicin).
- Lysis buffer (e.g., 0.5% Triton-X-100).
- Scintillation cocktail and counter.

### Methodology:

- Cell Seeding: Plate OATP-expressing and mock cells at an appropriate density and culture until they form a confluent monolayer (typically 24-48 hours).
- Pre-incubation: Aspirate culture medium, wash cells twice with warm uptake buffer. Pre-incubate cells with buffer (and inhibitor, if applicable) for 10-15 minutes at 37°C.
- Initiate Uptake: Remove pre-incubation buffer and add warm uptake buffer containing the radiolabeled probe substrate (with or without the test compound/inhibitor). Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C to measure initial uptake rates.
- Terminate Uptake: Stop the reaction by aspirating the substrate solution and immediately washing the cells three times with ice-cold uptake buffer.
- Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.
- Quantification: Transfer an aliquot of the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

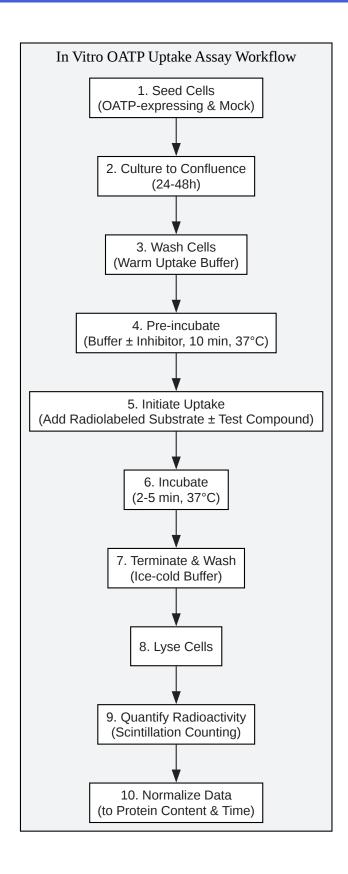






- Protein Normalization: Use a separate aliquot of the lysate to determine the total protein content (e.g., using a BCA protein assay) for each well.
- Data Analysis: Calculate the specific uptake by subtracting the uptake in mock cells from that in OATP-expressing cells. Normalize uptake to protein content and time (pmol/mg protein/min). For inhibition studies, calculate IC<sub>50</sub> and K<sub>i</sub> values.





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Figure 3: Experimental Workflow for an In Vitro OATP Uptake Assay.



# Protocol: Quantification of OATP1B1/B3 Protein by LC-MS/MS

This protocol outlines the key steps for absolute quantification of OATP proteins from human liver tissue using a targeted proteomics approach.

#### Materials:

- Frozen human liver tissue samples.
- Membrane protein extraction kit.
- BCA protein assay kit.
- Trypsin (proteomics grade).
- Synthetic signature peptides (unique to OATP1B1 and OATP1B3) and corresponding stable isotope-labeled (SIL) internal standards.[14]
- LC-MS/MS system.

### Methodology:

- Membrane Isolation: Isolate total native membrane proteins from homogenized liver tissue according to the extraction kit manufacturer's protocol.[14]
- Protein Quantification: Determine the total protein concentration of the membrane fraction using a BCA assay.
- Trypsin Digestion: Denature, reduce, and alkylate the membrane proteins. Digest the proteins into smaller peptides using trypsin.
- Sample Preparation: Spike the digested sample with a known concentration of SIL internal standard peptides.
- LC-MS/MS Analysis: Analyze the peptide mixture using a liquid chromatography system coupled to a tandem mass spectrometer. The system is set up to specifically detect and quantify the pre-selected signature peptides and their corresponding SIL internal standards.



 Data Analysis: Calculate the concentration of the endogenous signature peptide by comparing its peak area to the peak area of the known amount of SIL internal standard.
 Convert the peptide amount to the absolute protein amount (e.g., fmol of transporter per µg of total membrane protein).

# Protocol: Clinical Gadoxetic Acid-Enhanced MRI for Liver Function

This protocol provides a general framework for acquiring and analyzing **gadoxetic acid**-enhanced MRI to assess OATP function.

### Patient Preparation:

- Fasting for at least 4 hours prior to the exam is recommended.
- Discontinue any known OATP1B1/B3 inhibitor medications (e.g., ursodeoxycholic acid) prior to the scan, if clinically feasible.[9]

### **Imaging Protocol:**

- Pre-contrast Imaging: Acquire baseline T1-weighted images of the liver.
- Contrast Administration: Administer gadoxetic acid intravenously at a standard dose (e.g.,
   0.025 mmol/kg body weight).
- Dynamic Post-contrast Imaging: Acquire sequential T1-weighted images during the arterial, portal venous, and transitional phases immediately following injection.
- Hepatobiliary Phase (HBP) Imaging: Acquire T1-weighted images at approximately 20 minutes post-injection.[8] This phase reflects the uptake of gadoxetic acid into functional hepatocytes via OATP transporters.

#### Data Analysis:

 Qualitative Assessment: Visually assess the degree of liver parenchymal enhancement in the HBP. Reduced or heterogeneous enhancement may indicate impaired OATP function or liver disease.[16]



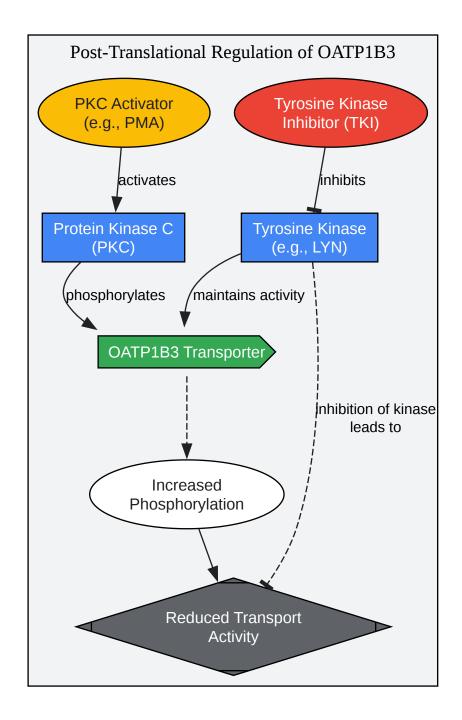
### • Quantitative Assessment:

- Measure signal intensity (SI) in regions of interest (ROIs) placed in the liver parenchyma and a reference tissue (e.g., spleen or muscle) on pre- and post-contrast HBP images.
- Calculate enhancement ratios, such as the liver-to-spleen contrast enhancement ratio, to quantify OATP-mediated uptake.
- Advanced pharmacokinetic modeling can be applied to the dynamic imaging data to derive quantitative parameters like the hepatic uptake rate (k\_he) and hepatic extraction fraction.
   [10]

# **Regulation of OATP1B1/B3 Function**

The transport activity of OATP1B1 and OATP1B3 is not static; it is regulated by various cellular mechanisms, including post-translational modifications like phosphorylation.[1] Activation of protein kinase C (PKC), for example, has been shown to downregulate OATP1B3 transport function, potentially through increased phosphorylation of the transporter protein.[1] Furthermore, recent studies suggest that tyrosine kinase activity is also involved in regulating the function of both OATP1B1 and OATP1B3.[18]





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Figure 4: Signaling Pathways in Post-Translational Regulation of OATP1B3.

Protein-protein interactions also play a regulatory role. OATP1B3 can form hetero-oligomers with other transporters like OATP1B1 and NTCP, which can modulate its expression at the plasma membrane and its transport activity.[19] For instance, co-expression with OATP1B1 can increase the plasma membrane expression of OATP1B3.[19]



### Conclusion

OATP1B1 and OATP1B3 are central to hepatic drug disposition and are the primary mediators of **gadoxetic acid** uptake for functional liver imaging. A thorough understanding of their molecular biology, transport kinetics, regulation, and the impact of genetic variability and drug interactions is essential for modern drug development and clinical practice. The quantitative data and standardized protocols presented in this guide offer a foundational resource for researchers aiming to investigate these critical transporters, predict clinical outcomes, and ultimately enhance therapeutic efficacy and patient safety.

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